molecular formula C21H26N2O4S B3586355 N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide

Cat. No.: B3586355
M. Wt: 402.5 g/mol
InChI Key: VTVVUYOFMBKZNP-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Properties

IUPAC Name

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-17-6-12-20(13-7-17)28(25,26)22(2)18-8-10-19(11-9-18)27-16-21(24)23-14-4-3-5-15-23/h6-13H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVVUYOFMBKZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides and aromatic compounds.

Scientific Research Applications

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide
  • N-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide
  • 4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide

Uniqueness

N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide

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